molecular formula C27H34FN5O4S B12394740 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide

Cat. No.: B12394740
M. Wt: 543.7 g/mol
InChI Key: SSKKTEYBWOVEET-GMILZOMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKI2852 is a small molecule drug that acts as a highly potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of cortisone to cortisol, which plays a significant role in metabolic processes. SKI2852 has shown promise in the treatment of metabolic disorders such as type 2 diabetes mellitus and metabolic syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKI2852 involves the combination of a pyrimidine-4-carboxamide scaffold with a piperazine ringThis results in a potent and selective inhibitor with excellent pharmacokinetic profiles .

Industrial Production Methods

Industrial production of SKI2852 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

SKI2852 primarily undergoes inhibition reactions where it binds to the active site of 11β-HSD1, preventing the conversion of cortisone to cortisol. This inhibition is highly selective and potent, with IC50 values of 1.6 nM and 2.9 nM against mouse and human 11β-HSD1, respectively .

Common Reagents and Conditions

The synthesis of SKI2852 involves reagents such as pyrimidine-4-carboxamide, piperazine, and fluorinated phenyl rings. The reactions are typically carried out under controlled conditions to ensure the desired selectivity and potency of the final product .

Major Products Formed

The major product formed from the synthesis of SKI2852 is the inhibitor itself, which demonstrates no CYP and PXR liabilities and has excellent pharmacokinetic profiles across species .

Mechanism of Action

SKI2852 exerts its effects by inhibiting the enzyme 11β-HSD1, which is responsible for converting inactive cortisone to active cortisol. By inhibiting this enzyme, SKI2852 reduces cortisol levels, thereby improving insulin sensitivity and reducing blood glucose levels. This mechanism makes it a valuable therapeutic agent for managing metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

    Carbenoxolone: Another 11β-HSD1 inhibitor, but less selective and potent compared to SKI2852.

    PF-915275: A selective 11β-HSD1 inhibitor with similar applications but different pharmacokinetic profiles.

    BI 135585: A potent 11β-HSD1 inhibitor with promising results in preclinical studies.

Uniqueness of SKI2852

SKI2852 stands out due to its high potency, selectivity, and oral bioavailability. It has demonstrated excellent pharmacokinetic profiles and no CYP and PXR liabilities, making it a superior candidate for therapeutic use in metabolic disorders .

Properties

Molecular Formula

C27H34FN5O4S

Molecular Weight

543.7 g/mol

IUPAC Name

2-[(2R)-4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16-,17?,18-,19+,24?,27?/m1/s1

InChI Key

SSKKTEYBWOVEET-GMILZOMTSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=CC(=N2)C(=O)NC3[C@@H]4CC5C[C@H]3CC(C4)(C5)O)C6=C(C=C(C=C6)S(=O)(=O)C)F

Canonical SMILES

CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F

Origin of Product

United States

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